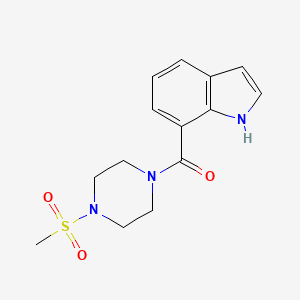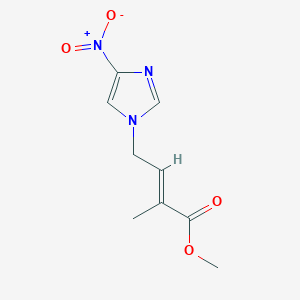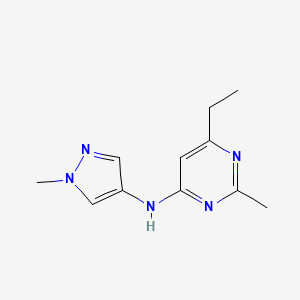
1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone, also known as JNJ-40411813, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Additionally, studies have shown that this compound has potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone is not fully understood. However, studies have suggested that it may act through multiple pathways to exert its therapeutic effects. For example, in cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In inflammation, it may reduce the production of inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, it may act as an antagonist of the dopamine receptor, which is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone has various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to modulate the levels of neurotransmitters such as dopamine, which is involved in the pathophysiology of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone in lab experiments is its high potency and selectivity. It has been shown to have low toxicity and high efficacy in various disease models. However, one of the limitations is that it may have poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone. One direction is to further investigate its potential as a treatment for cancer, inflammation, and neurological disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings. Additionally, studies can be conducted to improve its solubility and bioavailability, which can enhance its efficacy in lab experiments and potential therapeutic applications.
In conclusion, 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone is a novel small molecule that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an attractive target for further investigation. Although its exact mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways to exert its effects. With further research, 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone may hold great promise in the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 1H-indole-7-carboxaldehyde with 4-methylsulfonylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent like sodium borohydride to obtain the final compound.
Propriétés
IUPAC Name |
1H-indol-7-yl-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)17-9-7-16(8-10-17)14(18)12-4-2-3-11-5-6-15-13(11)12/h2-6,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXWPZPEEXAQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)
![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)
![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)


![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)


![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)

![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)